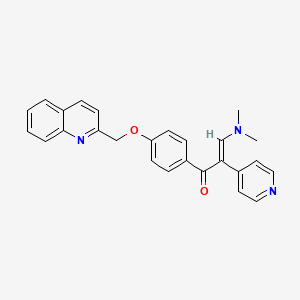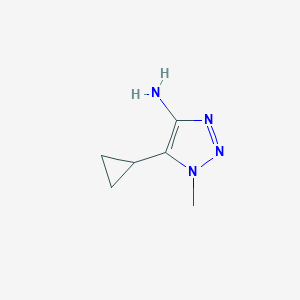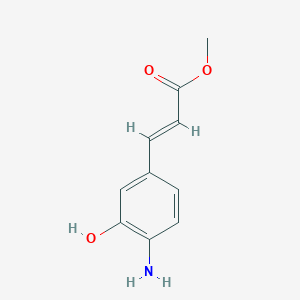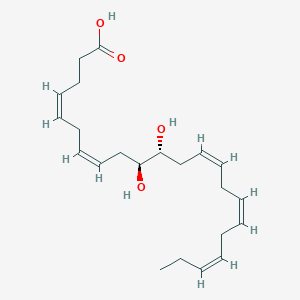
tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group on a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride typically involves the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups on the piperidine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate
- Tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the piperidine ring, which allows for diverse chemical reactivity and biological interactions. This dual functionality distinguishes it from similar compounds that may lack one of these functional groups .
Propiedades
Fórmula molecular |
C10H21ClN2O3 |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |
Clave InChI |
IVMXBBYWBPFFBF-KZYPOYLOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)


![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)




![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)

